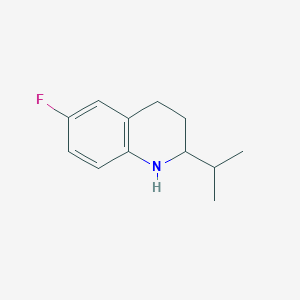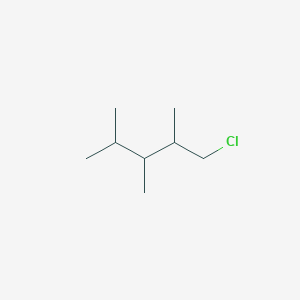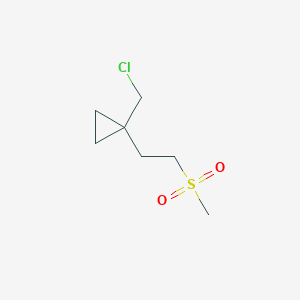
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a 2-methanesulfonylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
-
Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid. Common reagents for this reaction include diazomethane or diiodomethane in the presence of a metal catalyst such as copper or rhodium.
-
Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via a chloromethylation reaction. This can be achieved by reacting the cyclopropane with formaldehyde and hydrochloric acid or using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
-
Addition of the 2-Methanesulfonylethyl Group: : The 2-methanesulfonylethyl group can be added through a nucleophilic substitution reaction. This involves reacting the chloromethylated cyclopropane with methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 2-methanesulfonylethyl group, making it less versatile in certain synthetic applications.
1-(2-Methanesulfonylethyl)cyclopropane: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
Cyclopropane Derivatives: Various cyclopropane derivatives with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the chloromethyl and 2-methanesulfonylethyl groups. This combination of functional groups provides a versatile platform for chemical modifications and applications in diverse fields.
特性
分子式 |
C7H13ClO2S |
|---|---|
分子量 |
196.70 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13ClO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
InChIキー |
JKDYWMBGBOITCN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


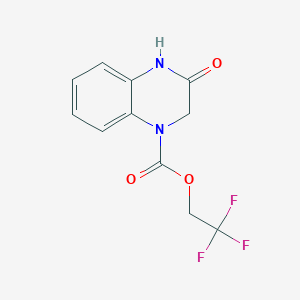
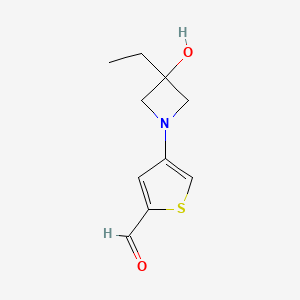
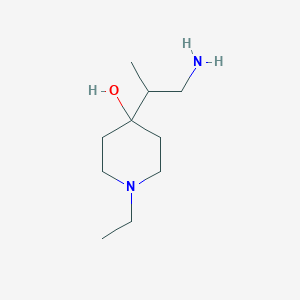

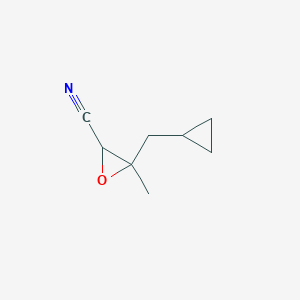
![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)

